Hexyl hexanoate

Description

This compound has been reported in Camellia sinensis, Pternistria bispina, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

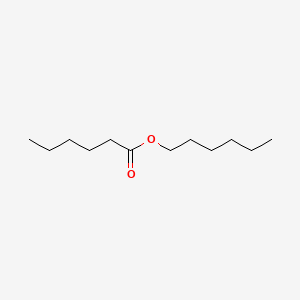

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDCLPBOMHPFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047552 | |

| Record name | Hexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow oily liquid with a herbaceous odour | |

| Record name | Hexanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Hexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.863(20°) | |

| Record name | Hexyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6378-65-0 | |

| Record name | Hexyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6FE1QMW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Hexyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl hexanoate (CAS No. 6378-65-0) is a fatty acid ester formed from the condensation of hexanoic acid and hexan-1-ol.[1] It is a naturally occurring compound found in various fruits such as passion fruit, apples, and strawberries, as well as in wine.[1] It is characterized by a fruity, green, and herbaceous odor and is utilized as a flavoring and fragrance agent.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2][4] |

| Molecular Weight | 200.32 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow oily liquid | [1][3][6] |

| Odor | Herbaceous, fruity, green | [2][3][7] |

| Boiling Point | 245-246 °C at 760 mmHg | [1][2][5] |

| Melting Point | -55 °C | [1][2][8] |

| Density | 0.855 - 0.863 g/mL at 20-25 °C | [1][2][7] |

| Refractive Index (n20/D) | 1.420 - 1.430 | [1][4][5] |

| Solubility in Water | Insoluble (3.517 - 951 µg/L at 20-25 °C) | [1][2][5] |

| Solubility in Organic Solvents | Soluble in alcohol and propylene glycol; miscible with oils | [2] |

| Vapor Pressure | 0.028 mmHg at 25 °C | [5] |

| Flash Point | 99.4 °C (211 °F) | [2][5] |

| logP (Octanol/Water Partition Coefficient) | 4.71 - 5.7 | [2][5][9] |

| Purity (by GC) | ≥97% | [7][10] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the application and development of chemical entities. The following sections detail the standard methodologies for measuring the key properties of liquid esters like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is effective.[9]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath on a hot plate with magnetic stirring capabilities

-

Small magnetic stir bar

-

Thermometer (calibrated)

-

Clamps and stand

Procedure:

-

Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Clamp the test tube securely within the heating block or oil bath.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.[9]

-

Turn on the stirrer to ensure gentle and even heating.

-

Begin heating the apparatus. Observe the sample for the onset of boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the liquid is refluxing.[9]

-

Adjust the heating so that the liquid refluxes gently. The thermometer bulb should be level with the top of the condensation ring.

-

Record the temperature when it stabilizes. This stable temperature is the boiling point of the liquid.[9]

-

It is crucial to record the ambient atmospheric pressure as the boiling point is pressure-dependent.[11]

Determination of Density (Oscillating U-tube Digital Density Meter)

Density is a fundamental physical property defined as mass per unit volume. The ASTM D4052 and ASTM D7777 standards describe the use of a digital density meter.[1][2]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or automated sampler for sample introduction

-

Thermostatic control for the measuring cell

Procedure:

-

Calibrate the instrument with at least two reference standards (e.g., dry air and distilled water) at the desired temperature (e.g., 20°C or 25°C).

-

Ensure the measuring U-tube is clean and dry before introducing the sample.

-

Introduce a sufficient volume of this compound into the U-tube, ensuring no air bubbles are present, as they will affect the measurement.[8]

-

Allow the sample to thermally equilibrate to the set temperature of the instrument.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[2]

-

This frequency is used in conjunction with the calibration data to calculate and display the density of the sample.[2]

-

Record the density, typically in g/mL or kg/m ³.[1]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent when entering a material and is a characteristic property. The Abbe refractometer is a standard instrument for this measurement.[3][5]

Apparatus:

-

Abbe refractometer

-

Monochromatic light source (typically a sodium D-line at 589 nm)

-

Circulating water bath for temperature control

-

Dropper or pipette

-

Cleaning solvents (e.g., ethanol or acetone) and soft tissue

Procedure:

-

Turn on the circulating water bath to bring the refractometer prisms to the desired temperature (e.g., 20°C).

-

Clean the surfaces of both the measuring and illuminating prisms with a suitable solvent and allow them to dry completely.[12]

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.[12][13]

-

Gently close the illuminating prism to spread the liquid into a thin, uniform layer.

-

Position the light source to illuminate the prisms.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the coarse adjustment knob until the boundary between the light and dark fields is visible.

-

If a colored band is visible at the boundary, adjust the compensator to achieve a sharp, achromatic line.[12]

-

Fine-tune the adjustment so that the boundary line is precisely centered on the crosshairs.

-

Read the refractive index directly from the instrument's scale.[5]

Logical Workflow and Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid sample such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 4. matestlabs.com [matestlabs.com]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. trl.com [trl.com]

- 7. phillysim.org [phillysim.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chemimpex.com [chemimpex.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. hinotek.com [hinotek.com]

An In-depth Technical Guide to the Synthesis of Hexyl Hexanoate from Hexanoic Acid and Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexyl hexanoate, an ester with applications in flavors, fragrances, and as a potential biofuel additive. The document details both chemical and enzymatic methodologies, presenting quantitative data, experimental protocols, and visual representations of the core processes to support research and development efforts.

Introduction

This compound (CH₃(CH₂)₄COO(CH₂)₅CH₃) is a fatty acid ester formed from the condensation of hexanoic acid and hexan-1-ol.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity, herbaceous odor.[3][4] Found naturally in various fruits like apples and strawberries, as well as in alcoholic beverages, it is utilized as a flavoring and fragrance agent.[2][3] This guide explores the primary synthesis routes for producing this ester, focusing on Fischer esterification and lipase-catalyzed enzymatic reactions.

Chemical Synthesis: Fischer-Speier Esterification

The most common chemical method for synthesizing this compound is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The reaction equilibrium can be shifted towards the product side by using an excess of one reactant or by removing the water byproduct.[6][7]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[8][9] An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule, a good leaving group, yields the protonated ester, which is then deprotonated to give the final product and regenerate the catalyst.[8][9]

Catalysts and Reaction Conditions

Various acid catalysts can be employed for the Fischer esterification of hexanoic acid and hexanol. The choice of catalyst and reaction conditions significantly impacts the reaction yield and purity of the final product.

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 10% Pd/C | Hexanoic acid, H₂ | 300 | 6 | 69.8 | - | [10] |

| 10% Pd/C followed by AlCl₃·6H₂O | Hexanoic acid, 1-hexanol | 300 | 6 | 88.8 | 86.8 | [10] |

| H₂SO₄ | Hexanoic acid, Ethanol | Reflux | 0.5 | - | - | [11] |

| p-TsOH | Hippuric acid, Cyclohexanol | Reflux | 30 | 96 | - | [12] |

Note: Some data points are for analogous esterification reactions to illustrate the range of conditions and catalysts.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Hexanoic acid

-

Hexan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine hexanoic acid and a molar excess of hexan-1-ol (e.g., a 1:3 molar ratio). Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by mole). Add boiling chips to ensure smooth boiling.

-

Reflux: Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle.[13] Continue the reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted hexanoic acid.[13] Be cautious as CO₂ gas will be evolved.

-

Allow the layers to separate. The upper organic layer contains the this compound.[14]

-

Wash the organic layer sequentially with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the organic solvent using a rotary evaporator.

-

Purify the crude this compound by distillation to obtain the final product.[15]

-

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high selectivity. Lipases are the most commonly used enzymes for esterification.

Biocatalysts and Reaction Conditions

Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), are frequently used due to their stability and reusability.[16][17] The reaction conditions, including temperature, substrate molar ratio, and enzyme loading, are crucial for achieving high conversion rates.

| Biocatalyst | Reactants | Temperature (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |

| Novozym 435 | 2-methylhexanoic acid, 2-ethylhexanol | 70 | - | 1:1.1 | 97 | [16] |

| Novozym 435 | 2-methylhexanoic acid, 2-ethylhexanol | 80 | - | 1:1.2 | 99 | [16] |

| Lipozyme IM-77 (Mucor miehei) | Triacetin, Hexanol | 52.6 | 7.7 | 1:2.7 | 86.6 (molar conversion) | [18][19] |

| Lipase PS (Pseudomonas fluorescens) | Acetic Acid 5-Oxo-2,5-dihydrofuran-2-yl Ester, 1-butanol | Room Temp | 4 | - | >99% ee of unreacted ester | [20] |

Note: Some data is for structurally similar esters, providing insights into effective enzymatic conditions.

Experimental Protocol: Lipase-Catalyzed Synthesis

The following protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

-

Hexanoic acid

-

Hexan-1-ol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane, optional for solvent-free systems)

-

Molecular sieves (optional, for water removal)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine hexanoic acid and hexan-1-ol in the desired molar ratio. If using a solvent, add it at this stage.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on the specific activity of the biocatalyst.

-

Incubation: Incubate the mixture at the desired temperature with constant stirring. The reaction can be monitored by gas chromatography (GC) or by titrating the decrease in acid concentration.

-

Enzyme Recovery: After the reaction reaches the desired conversion, stop the stirring and allow the immobilized enzyme to settle. The enzyme can be recovered by filtration for reuse.[16]

-

Purification: The product can be purified from the reaction mixture by distillation under reduced pressure.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound, whether by chemical or enzymatic means, follows a similar logical progression.

Conclusion

The synthesis of this compound from hexanoic acid and hexanol can be effectively achieved through both traditional Fischer esterification and modern enzymatic methods. The choice of methodology will depend on the desired scale of production, purity requirements, and environmental considerations. This guide provides the foundational knowledge and protocols for researchers to develop and optimize the synthesis of this valuable ester for various applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 6378-65-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6378-65-0 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 515. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel - Magritek [magritek.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 15. coachbenner.weebly.com [coachbenner.weebly.com]

- 16. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digital.csic.es [digital.csic.es]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.rug.nl [research.rug.nl]

The Ubiquitous Ester: A Technical Guide to the Natural Occurrence of Hexyl Hexanoate in Flora

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Hexyl hexanoate (also known as hexyl caproate), a carboxylate ester characterized by its fruity and floral aroma, is a significant contributor to the flavor and scent profiles of numerous fruits and plants. This volatile organic compound is of considerable interest to researchers in fields ranging from food science and agriculture to biochemistry and drug development, owing to its role in plant physiology, its potential as a biomarker, and its applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its quantitative distribution, the experimental protocols for its analysis, and the biosynthetic pathways responsible for its formation in plants.

Quantitative Distribution of this compound in Fruits and Plants

This compound is present in a wide variety of fruits, with its concentration often varying significantly between different species, cultivars, and even the anatomical parts of the fruit. The following table summarizes quantitative data on the concentration of this compound found in various fruits, providing a comparative overview for researchers.

| Fruit/Plant | Cultivar/Variety | Plant Part | Concentration (µg/kg unless otherwise noted) | Reference(s) |

| Apple (Malus domestica) | Honey Crisp | Peel | 5688.01 ± 415.97 | |

| Apple (Malus domestica) | Qinguan | Peel | 5494.48 ± 475.20 | |

| Apple (Malus domestica) | Ruixue | Peel | 5403.15 ± 586.30 | |

| Apple (Malus domestica) | Yuhuazaofu | Peel | 83.05 ± 7.64 | |

| Apple (Malus domestica) | Cornell's Patent | Peel | 88.31 ± 9.20 | |

| Apple (Malus domestica) | Granny Smith | Peel | 139.78 ± 12.96 | |

| Pear (Pyrus communis) | Dr. Guyot | Fruit | 300 | [1] |

| Pear (Pyrus communis) | Dangshansuli | Fruit (fed with hexanal) | 12.87 (ng/g FW) | [2] |

| Pear (Pyrus communis) | Nanguoli | Fruit (fed with hexanal) | 1.83 (ng/g FW) | [2] |

| Plum (Prunus domestica) | Horvin | Fruit | 7200 | [3] |

| Passion Fruit (Passiflora edulis) | Not Specified | Fruit | Found in high concentrations | [1] |

| Strawberry (Fragaria × ananassa) | Not Specified | Fruit | Present | |

| Citrus Fruits | Not Specified | Fruit | Present | [4] |

Note: The concentrations can be influenced by factors such as ripeness, storage conditions, and analytical methodology.

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of the esterification of an alcohol (hexan-1-ol) with an acyl-coenzyme A (acyl-CoA) thioester (hexanoyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The precursors for this reaction are derived from fatty acid metabolism.

The biosynthetic pathway can be summarized as follows:

-

Formation of Hexanoyl-CoA: Hexanoyl-CoA is synthesized from fatty acids through various metabolic pathways. One key pathway involves the β-oxidation of longer-chain fatty acids or the chain elongation of shorter-chain fatty acids.[5][6] Additionally, acyl-activating enzymes (AAEs) can directly activate free hexanoic acid to form hexanoyl-CoA.[5][6]

-

Formation of Hexan-1-ol: The alcohol precursor, hexan-1-ol, is typically formed from the reduction of hexanal.[7][8] Hexanal itself is a product of the hydroperoxide lyase (HPL) pathway, which involves the cleavage of lipid hydroperoxides derived from the oxidation of unsaturated fatty acids like linoleic and linolenic acids.[9] The reduction of hexanal to hexan-1-ol is catalyzed by alcohol dehydrogenases (ADHs).[7][8]

-

Esterification: Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the condensation of hexanoyl-CoA and hexan-1-ol to form this compound and coenzyme A.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in plant materials are predominantly achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and allows for the analysis of volatile compounds without the need for solvent extraction.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in fruit samples. Optimization of specific parameters may be required depending on the matrix and instrumentation.

1. Sample Preparation:

-

Fruit Homogenization: Weigh a precise amount of fresh or frozen fruit tissue (e.g., 5 g of pulp or peel) into a suitable container.

-

Internal Standard Addition: Add a known concentration of an appropriate internal standard to the sample. For volatile ester analysis, compounds like ethyl nonanoate or a deuterated analog of the target analyte can be used to correct for variations in extraction and injection.

-

Matrix Modification: Add a saturated solution of sodium chloride (NaCl) to the homogenate (e.g., 1:1 v/w). This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.

-

Vial Sealing: Transfer a measured aliquot of the prepared sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL) and seal it tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including esters.

-

Incubation and Extraction: Place the sealed vial in a temperature-controlled agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

-

GC Separation:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of volatile esters.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C) to elute all compounds.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred for its higher sensitivity and selectivity.[10][11][12] Specific ions for this compound (e.g., m/z 117, 84, 56) and the internal standard are monitored. For initial identification, a full scan mode is used to obtain the complete mass spectrum.

-

Identification: Compound identification is confirmed by comparing the retention time and mass spectrum with those of an authentic this compound standard.

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

-

Conclusion

This compound is a key volatile compound contributing to the characteristic aroma of many fruits. Its presence and concentration are influenced by genetic and environmental factors, making it a valuable target for studies on fruit quality and plant metabolism. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this compound, enabling further research into its biosynthesis, physiological roles, and potential applications. The continued investigation into the natural occurrence and formation of such esters will undoubtedly lead to advancements in food science, agriculture, and the development of novel natural products.

References

- 1. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes. | Semantic Scholar [semanticscholar.org]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scan Mode and SIM Mode : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. GC-MS quantification question - Chromatography Forum [chromforum.org]

A Comprehensive Technical Review of Hexyl Hexanoate: Applications, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Hexyl hexanoate (CAS No. 6378-65-0), a fatty acid ester, is a versatile compound with a significant presence in the flavor, fragrance, and chemical industries.[1][2] Characterized by its pleasant, fruity aroma, this colorless liquid is also gaining attention for its potential in emerging fields such as biofuel development and as a component in advanced material formulations.[3][4] This technical guide provides a comprehensive review of its applications, detailed experimental protocols for its synthesis and analysis, and a summary of its key physicochemical and toxicological data.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its application. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [1][5] |

| Molecular Weight | 200.32 g/mol | [1][5] |

| Appearance | Colorless to almost colorless liquid | [1][6] |

| Odor Profile | Sweet, fruity, green, herbaceous with tropical notes | [3][6] |

| Melting Point | -55 °C | [5][6][7] |

| Boiling Point | 244 - 246 °C (at 760 mm Hg) | [1][5][8] |

| Density | 0.863 g/mL (at 25 °C) | [6][7] |

| Refractive Index | n20/D 1.423 - 1.426 | [1] |

| Flash Point | 99.4 °C (211 °F) | [6][9] |

| Vapor Pressure | 0.028 mmHg (at 25 °C, est.) | [8] |

| Water Solubility | 951 µg/L (at 20 °C); practically insoluble | [6][9][10] |

| Solubility in other Solvents | Soluble in alcohol and propylene glycol; miscible with oils | [6] |

| LogP | 4.71 - 5.7 | [6][10] |

Table 2: Toxicological and Safety Profile Summary

| Endpoint | Result / Finding | Reference(s) |

| Genotoxicity | Not expected to be genotoxic (based on read-across data) | [11][12][13] |

| Repeated Dose Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) | [11][12][13] |

| Reproductive Toxicity | Exposure is below the TTC | [11][12][13] |

| Skin Sensitization | Exposure is below the Dermal Sensitization Threshold (DST) | [11][12][13] |

| Phototoxicity | Not expected to be phototoxic or photoallergenic | [11][12][13] |

| Environmental Fate | Not considered Persistent, Bioaccumulative, and Toxic (PBT) | [11][12][13] |

| Regulatory Status (Flavor) | Generally Recognized as Safe (GRAS) by FEMA (No. 2572) | [5] |

Core Applications

The unique combination of a pleasant aroma, low volatility, high stability, and good solvency characteristics makes this compound a valuable ingredient in a wide range of products and processes.[1][3]

Flavor and Fragrance Industry

This is the primary market for this compound. Its sweet, fruity profile, often described as reminiscent of passion fruit, apple, and pear, makes it a popular choice as a flavoring agent in beverages, confectionery, and dairy products.[1][3][5] In the fragrance industry, it is used in perfumes, body sprays, lotions, and shampoos to impart a lasting tropical or fruity note.[3][14]

Industrial and Chemical Applications

This compound serves as an effective solvent in paints and coatings, where it helps to dissolve other components and improve the application properties.[1] It is also employed as a plasticizer to enhance the flexibility and durability of polymers used in packaging materials and consumer goods.[1]

Biofuel Research

A growing area of research is the use of this compound as a sustainable biofuel additive for diesel engines.[4] Produced from the hydrogenation of hexanoic acid, which can be derived from the fermentation of waste biomass like grape pomace, it shows promise as a diesel blendstock.[15] Studies have shown that blends containing this compound can significantly lower soot and carbon monoxide emissions without compromising engine performance.[15]

Pharmaceutical and Cosmetic Formulations

In cosmetics, beyond its fragrance, this compound functions as an emollient, improving the feel and texture of skin creams and lotions.[2] While not a primary drug delivery vehicle itself, its properties as a lipophilic ester make it a compound of interest for potential use as a carrier or solvent in novel topical or transdermal drug delivery systems.[2] Its biocompatibility and biodegradability are advantageous in this context.

Experimental Protocols

Accurate and reproducible synthesis and analysis are fundamental to research and development. This section details common experimental protocols.

Synthesis Method 1: Fischer-Speier Esterification

This classic acid-catalyzed method is a straightforward approach for producing esters from a carboxylic acid and an alcohol.

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine hexanoic acid (1.0 equivalent), hexan-1-ol (1.5 to 3.0 equivalents), and a suitable solvent such as toluene. The use of excess alcohol helps to shift the equilibrium towards the product.[5]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).[1][16]

-

Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water byproduct azeotropically. Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected.[1]

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[8]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by vacuum distillation to yield pure this compound.[8]

Synthesis Method 2: Enzymatic Synthesis via Immobilized Lipase

Enzymatic synthesis offers a greener alternative, proceeding under milder conditions with high specificity.

Methodology:

-

Substrate Preparation: Dissolve equimolar or a slight excess of hexan-1-ol with hexanoic acid in a solvent-tolerant vessel containing an organic solvent like n-hexane.[13]

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), to the mixture. A typical enzyme loading is 10-15 g/L.[17]

-

Incubation: Place the sealed vessel in a shaking incubator set to a constant temperature (e.g., 40-60 °C) and agitation speed (e.g., 150 rpm) for 4 to 48 hours.[3][17]

-

Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze the supernatant by Gas Chromatography (GC) to determine the conversion rate.

-

Product Isolation: Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

-

Purification: Remove the solvent from the filtrate via rotary evaporation. The remaining liquid, containing the ester and unreacted substrates, can be purified by vacuum distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the identification and quantification of volatile compounds like this compound.

Protocol:

-

Sample Preparation: Dilute the sample (e.g., from a reaction aliquot or a final product) in a suitable solvent like hexane or ethyl acetate to a concentration within the calibrated range of the instrument.

-

GC-MS System: Use a GC system equipped with a capillary column suitable for volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or similar non-polar column).[18]

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[18]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-60 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min up to a final temperature of 250-280 °C, held for 5 minutes.[18]

-

Injection: 1 µL of the prepared sample is injected, typically in split mode.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantification is achieved by integrating the peak area and comparing it against a calibration curve prepared from pure standards.

Biological Fate

In biological systems, the primary metabolic pathway for an ester like this compound is hydrolysis, catalyzed by esterase enzymes, which cleaves the ester bond to yield the parent alcohol and carboxylic acid.

This process is fundamental to its biological clearance and is a key consideration in its safety assessment for food and cosmetic use. The resulting hexan-1-ol and hexanoic acid are endogenous substances that can be further metabolized through standard fatty acid and alcohol oxidation pathways.[5]

Conclusion

This compound is a commercially significant ester with well-established roles in the flavor and fragrance sectors.[1][3] Its favorable physicochemical and safety profiles support its widespread use.[11][13] Emerging research into its application as a biofuel additive highlights its potential contribution to a more sustainable chemical industry.[4][15] The synthesis and analytical protocols detailed herein provide a robust framework for professionals engaged in the research, development, and quality control of this versatile compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Hexanoic acid upgrading into this compound: An efficient way to obtain a new sustainable biofuel [iris.cnr.it]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study | shahriar abbasi, استاد at [research.ilam.ac.ir]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. researchgate.net [researchgate.net]

- 9. cris.unibo.it [cris.unibo.it]

- 10. researchgate.net [researchgate.net]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]

- 17. redalyc.org [redalyc.org]

- 18. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Hexyl hexanoate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexyl hexanoate, a fatty acid ester with applications in the flavor, fragrance, and potentially, the pharmaceutical industries. This document outlines its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and a summary of its known biological activities, tailored for a scientific audience.

Core Chemical Data

This compound is an ester with the molecular formula C12H24O2.[1] It is formed from the condensation of hexanoic acid and hexan-1-ol.[1][2] Key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 6378-65-0 | [3][4][5] |

| Molecular Formula | C12H24O2 | [1][3][6] |

| Molecular Weight | 200.32 g/mol | [1][3][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexyl caproate, Hexanoic acid, hexyl ester | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [3][4][6] |

| Odor | Fruity, floral, herbaceous | [5] |

| Boiling Point | 244-246 °C | [3][6] |

| Melting Point | -55 °C | [6] |

| Density | ~0.86 g/cm³ at 20°C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

| Refractive Index | n20/D 1.423 - 1.426 | [3] |

Synthesis of this compound

This compound can be synthesized through both chemical and biocatalytic methods. Each approach offers distinct advantages regarding yield, purity, and environmental impact.

Chemical Synthesis: Catalytic Esterification

A common method for the synthesis of this compound is the Fischer-Speier esterification of hexanoic acid with hexan-1-ol using a catalyst. An efficient, green synthesis method involves a two-step process starting with the hydrogenation and esterification of hexanoic acid.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine hexanoic acid with a 10% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation/Esterification: Pressurize the reactor with hydrogen gas to 20 bar and heat to 280°C (553 K) for 6 hours. This step partially converts the hexanoic acid into a mixture containing this compound, water, unreacted hexanoic acid, and 1-hexanol.

-

Catalyst Removal: After the reaction, cool the reactor and filter the mixture to remove the Pd/C catalyst.

-

Second Esterification Step: To the resulting liquid mixture, add a Lewis acid catalyst such as aluminum chloride hexahydrate (AlCl₃·6H₂O).

-

Reaction Completion: Heat the mixture to drive the esterification of the remaining hexanoic acid and 1-hexanol to completion, significantly increasing the yield of this compound.

-

Purification: The final product can be purified by distillation to remove any remaining impurities.

This method has been reported to achieve a this compound yield of up to 88.8%.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a milder and more selective alternative to chemical methods. Immobilized lipases are often used to facilitate catalyst recovery and reuse. While a specific protocol for this compound is not detailed in the provided search results, a general methodology can be adapted from the synthesis of similar esters like hexyl acetate.[7][8]

Experimental Protocol:

-

Reactant Preparation: In a screw-capped vessel, dissolve equimolar amounts of hexanoic acid and hexan-1-ol in an organic solvent such as n-hexane.

-

Enzyme Addition: Add an immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei) to the reaction mixture. The enzyme amount is typically a percentage of the total substrate weight.

-

Incubation: Place the vessel in an orbital shaker and incubate at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 8-24 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be separated by simple filtration.

-

Product Purification: The solvent is removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation if necessary.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in various matrices.

Experimental Protocol:

-

Sample Preparation: For liquid samples, a direct injection or headspace solid-phase microextraction (HS-SPME) can be used. For solid samples, extraction with a suitable solvent followed by filtration may be necessary.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 50°C is held for a few minutes, then ramped up to a final temperature of approximately 250°C.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The mass spectrum of the eluting compound is recorded and compared to a spectral library (e.g., NIST) for identification.

-

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound.

Biological Activity and Relevance to Drug Development

Currently, there is limited information on specific signaling pathways directly modulated by this compound. However, as a fatty acid ester, its biological role can be considered in the broader context of lipid metabolism and transport.[9]

Safety and Toxicity

A safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings include:

-

Genotoxicity: Based on data from a read-across analog, hexyl isobutyrate, this compound is not expected to be genotoxic.[4][5][10]

-

Cytotoxicity: In a BlueScreen assay, this compound showed positive cytotoxicity in human lymphoblastoid TK6 cells without metabolic activation.[2]

-

Repeated Dose and Reproductive Toxicity: The systemic exposure to this compound is below the Threshold of Toxicological Concern (TTC) for Cramer Class I materials, suggesting a low risk for these endpoints at current exposure levels.[4][5][10]

Potential Roles in Drug Delivery

Fatty acid esters are being explored for their potential in drug delivery systems. Their lipophilic nature can be leveraged to:

-

Enhance Drug Absorption: Co-formulation or covalent attachment of drugs with fatty acids can improve intestinal permeability and lymphatic uptake.[6]

-

Develop Novel Formulations: Fatty acid esters are used in the formulation of lipid nanoparticles and microemulsions for topical and oral drug delivery.[3][11]

-

Prolong Drug Half-Life: Acylation of therapeutic molecules with fatty acids can increase their binding to serum proteins like albumin, leading to a longer plasma half-life.[6]

While this compound itself has not been extensively studied as a drug delivery vehicle, its properties as a fatty acid ester suggest it could be a candidate for such applications, warranting further investigation.

Conclusion

This compound is a well-characterized fatty acid ester with established synthesis and analytical protocols. While its primary applications are currently in the flavor and fragrance industries, its physicochemical properties and the broader potential of fatty acid esters in drug formulation suggest that it may be of interest to researchers in drug development for applications such as creating prodrugs or as an excipient in novel delivery systems. Further research is needed to elucidate any specific biological activities and to explore its potential in pharmaceutical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Synthesis and evaluation of different fatty acid esters formulated into Precirol ATO-Based lipid nanoparticles as vehicles for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 6378-65-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. Preparation of microemulsions using polyglycerol fatty acid esters as surfactant for the delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Data of Hexyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for hexyl hexanoate. The information is compiled from various sources and is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is of interest.

Introduction to this compound

This compound (C₁₂H₂₄O₂) is an ester with a fruity odor, commonly used as a flavoring and fragrance agent. Beyond its applications in the food and cosmetic industries, understanding its thermochemical properties is crucial for process design, safety assessments, and computational modeling in various research and development settings.

Thermochemical Data

The following tables summarize the key thermochemical properties of this compound and its precursor molecules, hexanoic acid and 1-hexanol. Direct experimental data for this compound is limited; therefore, some values are calculated based on the properties of its precursors and general principles of thermochemistry.

Table 1: Thermochemical Data for this compound (C₁₂H₂₄O₂)

| Property | Symbol | Value | Unit | Source/Method |

| Molar Mass | M | 200.32 | g/mol | Calculated |

| Heat of Vaporization | ΔHvap | 48.3 | kJ/mol | [1] |

| Calculated Standard Enthalpy of Formation (liquid) | ΔH°f,l | -704.0 ± 2.2 | kJ/mol | Calculated |

| Estimated Standard Enthalpy of Combustion (liquid) | ΔH°c,l | -7485.5 ± 2.2 | kJ/mol | Calculated |

*Calculated based on the standard enthalpies of formation of reactants and an estimated enthalpy of esterification.

Table 2: Thermochemical Data for Hexanoic Acid (C₆H₁₂O₂)

| Property | Symbol | Value | Unit | Source |

| Molar Mass | M | 116.16 | g/mol | Calculated |

| Standard Enthalpy of Formation (liquid) | ΔH°f,l | -581.8 ± 1.1 | kJ/mol | [2] |

| Standard Enthalpy of Combustion (liquid) | ΔH°c,l | -3494.29 ± 0.66 | kJ/mol | [2] |

| Liquid Heat Capacity (at 298 K) | Cp,l | 225.1 | J/(mol·K) | [3] |

Table 3: Thermochemical Data for 1-Hexanol (C₆H₁₄O)

| Property | Symbol | Value | Unit | Source |

| Molar Mass | M | 102.17 | g/mol | Calculated |

| Standard Enthalpy of Formation (liquid) | ΔH°f,l | -391.0 | kJ/mol | [4] |

| Standard Enthalpy of Combustion (liquid) | ΔH°c,l | -3984 | kJ/mol | [5] |

| Liquid Heat Capacity (at 298.15 K) | Cp,l | 243.2 | J/(mol·K) | [6] |

Experimental Protocols

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter. The following protocol is based on established methods for liquid organic compounds.[7][8]

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Sample crucible (platinum or silica)

-

Ignition wire (e.g., nichrome or platinum)

-

Benzoic acid (for calibration)

-

High-purity oxygen

-

Digital thermometer with high resolution

-

Balance (accurate to ±0.1 mg)

-

Pipette (for adding deionized water)

Procedure:

-

Calibration:

-

The calorimeter is calibrated by combusting a known mass (approximately 1 g) of benzoic acid, which has a certified heat of combustion.

-

The temperature rise of the water in the calorimeter jacket is recorded, and the heat capacity of the calorimeter is calculated.

-

-

Sample Preparation:

-

A sample of high-purity this compound (approximately 0.8 - 1.0 g) is accurately weighed into the sample crucible.

-

A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

1 mL of deionized water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

-

-

Combustion:

-

The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a constant temperature is reached after the initial rise.

-

-

Data Analysis:

-

The corrected temperature rise is determined, accounting for heat exchange with the surroundings.

-

The total heat released is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

-

Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

The standard enthalpy of combustion of this compound is then calculated per mole of substance.

-

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid this compound can be measured using a differential scanning calorimeter according to standard methods such as ASTM E1269.[6]

Objective: To measure the heat flow required to raise the temperature of a known mass of this compound at a constant rate.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Sapphire standard (for calibration)

-

Microbalance

Procedure:

-

Calibration:

-

The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

A baseline is established by running the temperature program with empty sample and reference pans.

-

-

Sapphire Standard Measurement:

-

A sapphire disc of known mass is placed in a sample pan, and the temperature program is run to obtain the heat flow curve for the standard.

-

-

Sample Measurement:

-

A sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC, and the same temperature program is run. The temperature program typically involves a heating ramp (e.g., 10 or 20 °C/min) over the desired temperature range.

-

-

Data Analysis:

-

The heat flow difference between the sample and the empty pan is measured as a function of temperature.

-

The specific heat capacity (Cp) of the this compound is calculated at a given temperature using the following equation:

Cp(sample) = (Δqsample / msample) * (mstd / Δqstd) * Cp(std)

where:

-

Δq is the heat flow

-

m is the mass

-

std refers to the sapphire standard

-

Signaling Pathways and Logical Relationships

In the context of thermochemical data, the primary logical relationship is the application of Hess's Law to determine the enthalpy of formation of this compound from the enthalpies of formation of its reactants (hexanoic acid and 1-hexanol) and the enthalpy of the esterification reaction.

Caption: Hess's Law cycle for the formation of this compound.

The enthalpy of formation of this compound can be calculated using the following equation derived from the cycle above:

ΔH°f(this compound) = ΔH°f(Hexanoic Acid) + ΔH°f(1-Hexanol) + ΔH°rxn(Esterification) - ΔH°f(Water)

The Fischer esterification reaction is generally considered to be nearly thermoneutral, with an average enthalpy of reaction (ΔH°rxn) of approximately -3 ± 2 kJ/mol for various esters. In the absence of a specific experimental value for the esterification of hexanoic acid with 1-hexanol, this average value is used for the calculation in Table 1.

The workflow for the experimental determination of the standard enthalpy of combustion and its use in calculating the standard enthalpy of formation is another key logical relationship.

Caption: Workflow for determining the enthalpy of formation from combustion calorimetry.

References

Unraveling the Elusive Crystal Structure of Hexyl Hexanoate: A Technical Guide

For Immediate Release

Lacking direct crystallographic data for hexyl hexanoate, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's known properties and a detailed, generalized protocol for the crystallographic analysis of similar small organic esters. This document serves as a foundational resource for future structural determination studies.

While the precise three-dimensional arrangement of atoms in the crystalline state of this compound remains undetermined in publicly accessible databases, this guide furnishes a robust framework for its potential elucidation. By presenting the known physicochemical properties and a standardized experimental workflow, we aim to empower researchers to bridge this knowledge gap.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented below. These properties are essential for designing crystallization experiments and for the overall characterization of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2][3] |

| Molecular Weight | 200.32 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | -55 °C | [4] |

| Boiling Point | 245-246 °C | [4] |

| Density | 0.863 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.424 | [4] |

| Water Solubility | Almost insoluble | [4] |

| Solubility | Soluble in alcohol and propylene glycol | [4] |

Experimental Protocol: A Roadmap to Crystal Structure Determination

The following is a detailed, generalized methodology for the crystallization and subsequent single-crystal X-ray diffraction (SC-XRD) analysis of a small organic ester like this compound. This protocol is based on established techniques for similar compounds.[5][6]

I. Crystallization of this compound

Given that this compound is a liquid at room temperature with a low melting point, crystallization will require low-temperature techniques.

1. Reagents and Materials:

-

High-purity this compound (>98%)

-

A selection of organic solvents (e.g., hexane, ethanol, acetone, ethyl acetate)

-

Crystallization vials (e.g., small test tubes, NMR tubes)

-

Low-temperature cooling bath (e.g., acetone/dry ice, cryocooler)

-

Microscope for crystal inspection

2. Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at low temperatures but more soluble at slightly higher temperatures (though still below its melting point). This can be determined through small-scale solubility tests. A rule of thumb is that solvents with similar functional groups to the compound of interest can be good starting points.[7]

3. Crystallization Methods:

-

Slow Cooling:

-

Dissolve a small amount of this compound in a minimal amount of a suitable solvent at a temperature slightly above the desired crystallization temperature.

-

Slowly cool the solution in a controlled manner. This can be achieved by placing the sealed vial in a Dewar flask with a cooling bath or using a programmable cooling stage.[8]

-

Allow the solution to stand undisturbed for several hours to days to promote the growth of single crystals.

-

-

Vapor Diffusion:

-

Dissolve the this compound sample in a small amount of a relatively volatile solvent.

-

Place this solution in a small, open vial.

-

Position the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

-

The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the this compound and inducing crystallization.[9]

-

-

Solvent Layering:

-

Create a solution of this compound in a suitable solvent.

-

Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.

-

Over time, slow diffusion at the interface will lead to a region of supersaturation and crystal growth.[8]

-

4. Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, they must be carefully harvested from the mother liquor at low temperature to prevent melting or dissolution.[10] This is often done using a cryo-loop and immediately flash-cooling the crystal in a stream of cold nitrogen gas.

II. Single-Crystal X-ray Diffraction (SC-XRD)

1. Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a low-temperature device. Key components include an X-ray source, a goniometer for sample positioning, and a detector.[11][12]

2. Data Collection:

-

Mount the flash-cooled crystal on the goniometer in the cold stream.

-

Center the crystal in the X-ray beam.

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The angles and intensities of the diffracted X-rays are measured.[5][13]

3. Structure Solution and Refinement:

-

Process the raw diffraction data to integrate the reflection intensities and apply corrections for experimental factors.

-

Solve the "phase problem" using direct methods or other algorithms to obtain an initial electron density map.[5][10]

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[5]

4. Data Deposition: Upon successful structure determination, the crystallographic data, including atomic coordinates, unit cell parameters, and experimental details, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[14][15]

Visualizing the Path to Discovery

The following diagram illustrates the generalized workflow for the determination of a small molecule crystal structure, from sample preparation to final data deposition.

References

- 1. This compound | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. directpcw.com [directpcw.com]

- 3. Showing Compound this compound (FDB011707) - FooDB [foodb.ca]

- 4. This compound | 6378-65-0 [chemicalbook.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. journals.iucr.org [journals.iucr.org]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. fiveable.me [fiveable.me]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Quantum Chemical Insights into Hexyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of hexyl hexanoate. While dedicated computational studies on isolated this compound are not extensively available in public literature, this document synthesizes methodologies from broader research where this compound is a key substrate, particularly in the field of catalysis. This guide serves as a practical framework for researchers aiming to conduct similar computational investigations.

Introduction to this compound

This compound (C₁₂H₂₄O₂) is an ester recognized for its characteristic fruity aroma, contributing to the scent profile of many fruits and alcoholic beverages.[1][2][3][4] Beyond its role as a fragrance and flavoring agent, it serves as a valuable model substrate in chemical research, for instance, in studies of ester hydrogenation.[5][6] Understanding its electronic structure, conformation, and reactivity through computational methods can provide valuable insights for its application in various fields, including food science, perfumery, and industrial chemistry.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as molecules.[7] It is a widely used tool in computational chemistry for its balance of accuracy and computational cost.[8][9] In the context of this compound, DFT can be employed to determine optimized geometries, vibrational frequencies, reaction energies, and to explore potential reaction pathways.

Computational Methodology: A Practical Protocol

The following table outlines a typical computational protocol for studying this compound, based on methodologies reported in studies of ester hydrogenation where it was used as a substrate.

Table 1: Parameters for Quantum Chemical Calculations of this compound

| Parameter | Specification | Rationale | Reference |

| Software | Gaussian 16 | A widely used and versatile quantum chemistry software package. | [10] |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational efficiency for molecules of this size. | [7][8] |